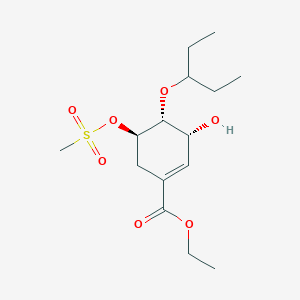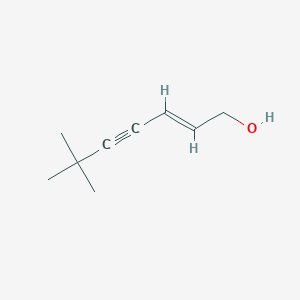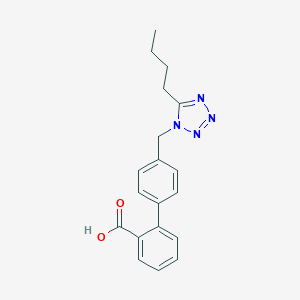
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BCT and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of BCT is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis. BCT is also believed to interact with the DNA of cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
BCT has been shown to have several biochemical and physiological effects. BCT has been shown to inhibit the growth of cancer cells, induce apoptosis, and interact with the DNA of cancer cells. BCT has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BCT has several advantages for lab experiments. BCT is easy to synthesize, and the yield of the compound obtained from the synthesis method is high. BCT is also stable and has a long shelf life. However, BCT has some limitations for lab experiments. BCT is not soluble in water, which can make it difficult to use in some experiments. BCT is also relatively expensive, which can limit its use in some labs.
Zukünftige Richtungen
There are several future directions for further research on BCT. One future direction is to study the potential use of BCT as a chemotherapeutic agent for various types of cancer. Another future direction is to study the potential use of BCT as a fluorescent probe for imaging cancer cells. Additionally, further research is needed to fully understand the mechanism of action of BCT and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, BCT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCT has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of BCT in various fields of scientific research.
Synthesemethoden
The synthesis of BCT involves several steps, including the reaction of 4-(2-carboxyphenyl)benzylamine with butyl isocyanide and sodium azide. The reaction mixture is then heated to form BCT. The yield of BCT obtained from this synthesis method is high, and the purity of the compound is also high.
Wissenschaftliche Forschungsanwendungen
BCT has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BCT is in the field of cancer research. BCT has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapeutic agent. BCT has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
Eigenschaften
CAS-Nummer |
150871-48-0 |
|---|---|
Produktname |
5-Butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole |
Molekularformel |
C19H20N4O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[4-[(5-butyltetrazol-1-yl)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C19H20N4O2/c1-2-3-8-18-20-21-22-23(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)19(24)25/h4-7,9-12H,2-3,8,13H2,1H3,(H,24,25) |
InChI-Schlüssel |
XGAJCHJIFNVEPB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=NN1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
CCCCC1=NN=NN1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O |
Andere CAS-Nummern |
150871-48-0 |
Synonyme |
1-(4-(2'-carboxyphenyl)benzyl)-5-butyltetrazole 5-Bu-CBT 5-butyl-1-(4-(2'-carboxyphenyl)benzyl)tetrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)


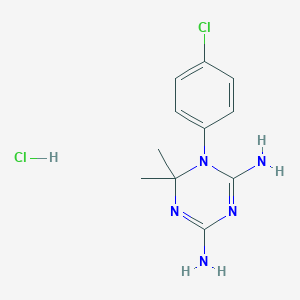




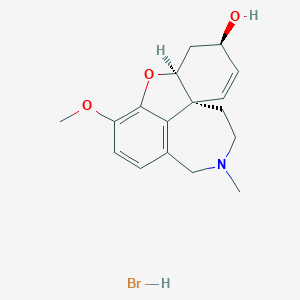
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)

